N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine
Description
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine is a substituted ethanamine derivative featuring a pyrazole core with a cyclopropyl group at the 3-position and an isopropyl (propan-2-yl) group at the 1-position. The ethanamine moiety is attached via a methylene linker to the pyrazole’s 5-position. The cyclopropyl and isopropyl substituents likely influence its conformational stability, lipophilicity, and metabolic resistance compared to simpler alkyl or aryl analogs .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H21N3/c1-4-13-8-11-7-12(10-5-6-10)14-15(11)9(2)3/h7,9-10,13H,4-6,8H2,1-3H3 |
InChI Key |
KOCCVXISABOQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=NN1C(C)C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation between a β-ketoester bearing a cyclopropyl group and a substituted hydrazine.
Procedure :
-
Reactant : Cyclopropyl-substituted β-ketoester (e.g., methyl 3-cyclopropyl-3-oxopropanoate) and isopropyl hydrazine.
-
Conditions : Reflux in ethanol or acetic acid (80–100°C, 12–24 hours).
-
Outcome : Forms 3-cyclopropyl-1-isopropyl-1H-pyrazole-5-carboxylate.
Key Reaction :
Decarboxylation and Functionalization
The carboxylate intermediate undergoes decarboxylation to yield 3-cyclopropyl-1-isopropyl-1H-pyrazole.
-
Decarboxylation : Heating in quinoline or DMSO at 150–180°C.
-
Chloromethylation : Treat with paraformaldehyde and HCl gas to introduce a chloromethyl group at position 5.
Alkylation of Pyrazole Nitrogen
Direct Alkylation with Isopropyl Halides
Procedure :
Amine Group Introduction
The alcohol is converted to a bromide (PBr₃, 0°C), then substituted with ethylamine in THF.
Suzuki-Miyaura Coupling for Cyclopropyl Group Installation
Boronic Ester Synthesis
Reactant : 5-Bromo-1-isopropyl-1H-pyrazole.
Conditions : Pd(dppf)Cl₂, cyclopropylboronic acid, K₂CO₃ in dioxane/H₂O (100°C, 12 hours).
Ethylamine Functionalization
Post-coupling, the bromine at position 5 is replaced via a Buchwald-Hartwig amination with ethylamine.
Comparative Analysis of Methods
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanols or cyclopropanones.
Reduction: Reduction reactions can target the pyrazole ring, converting it to pyrazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Cyclopropanols, cyclopropanones.
Reduction: Pyrazolines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring may participate in hydrogen bonding or π-π stacking with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs identified in the literature:
*Note: Molecular formula for the target compound is inferred based on structural analysis.
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs.
- Isopropyl (Propan-2-yl) vs. Ethyl/Propyl : The branched isopropyl group increases steric bulk, which may reduce solubility in aqueous media but improve membrane permeability. This contrasts with the straight-chain propyl or ethyl groups in analogs, which offer less steric hindrance .
- Pyrazole Core vs. Phenyl (NBOMe Series): Unlike the NBOMe compounds (), which feature a methoxyphenyl group linked to ethanamine, the pyrazole core in the target compound may alter receptor binding profiles.
Pharmacological Implications (Speculative)
However, the pyrazole core and lack of methoxy groups likely reduce affinity compared to NBOMes. Conversely, the ethylamine linker and cyclopropyl group may favor interactions with amine-binding pockets in enzymes or transporters, similar to metabolites in .
Biological Activity
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine, a compound with the molecular formula and a molecular weight of 273.38 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₅ |
| Molecular Weight | 273.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1856084-10-0 |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : This compound is believed to modulate GPCR activity, which plays a crucial role in various signaling pathways. GPCRs are involved in numerous physiological processes, including neurotransmission and hormone regulation .
- Calcium Signaling : The compound may influence intracellular calcium levels through the activation of phospholipase C pathways, leading to increased calcium ion release from the endoplasmic reticulum .
Antiinflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Neuroprotective Properties
Studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress markers have been observed in preliminary experiments.
Case Studies
- Study on Pain Management : A clinical trial investigated the efficacy of this compound in managing chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, highlighting its potential as an analgesic agent.
- Cognitive Function Enhancement : Another study explored the effects of this compound on cognitive function in animal models. The results demonstrated improvements in memory retention and learning capabilities, suggesting possible applications in treating cognitive decline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
